5-(aminomethyl)isobenzofuran-1(3H)-one
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Overview
Description
5-(aminomethyl)isobenzofuran-1(3H)-one is an organic compound that features an aminomethyl group attached to an isobenzofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)isobenzofuran-1(3H)-one can be achieved through the iodocyclization of o-alkynylbenzamides. This process involves the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams . Another method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst under solvent-free conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.
Substitution: Substitution reactions can introduce new functional groups to the aminomethyl group or the isobenzofuranone ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, bases, and electrophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative oxy-cyclization can yield isocoumarin-1-imines and isobenzofuran-1-imines .
Scientific Research Applications
5-(aminomethyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with electrophiles can lead to the formation of reactive intermediates that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: A related compound with similar structural features but lacking the aminomethyl group.
3-butylidene-4,5-dihydro-1(3H)-isobenzofuranone: Another derivative with different substituents on the isobenzofuranone ring.
Spiro[isobenzofuran-1(3H),4’-piperidines]: Compounds with a spiro connection to a piperidine ring, showing different binding affinities and selectivities.
Uniqueness
5-(aminomethyl)isobenzofuran-1(3H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isobenzofuranone derivatives and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9NO2 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-(aminomethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H9NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5,10H2 |
InChI Key |
NQXITLCDIWDXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)O1 |
Origin of Product |
United States |
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